3-Fluoro-4'-nitrobenzophenone

Crystal Engineering Polymorphism Intermolecular Interactions

3-Fluoro-4'-nitrobenzophenone offers orthogonal reactivity: the meta-F is resistant to SNAr, enabling selective nitro reduction while preserving fluorine for metabolic stabilization or ¹⁸F radiolabeling. Its solid-state nature simplifies handling and crystallization screens. Distinct C–H···O/F interactions support materials engineering. Choose this regioisomer over analogs to ensure consistent kinetics and downstream purity. Ideal for medicinal chemistry, PET tracer synthesis, and UV-curing photoinitiator research.

Molecular Formula C13H8FNO3
Molecular Weight 245.21 g/mol
CAS No. 527744-61-2
Cat. No. B1323950
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluoro-4'-nitrobenzophenone
CAS527744-61-2
Molecular FormulaC13H8FNO3
Molecular Weight245.21 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)F)C(=O)C2=CC=C(C=C2)[N+](=O)[O-]
InChIInChI=1S/C13H8FNO3/c14-11-3-1-2-10(8-11)13(16)9-4-6-12(7-5-9)15(17)18/h1-8H
InChIKeyXCFRMFKYPCTVCA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Fluoro-4'-nitrobenzophenone (CAS 527744-61-2) – Chemical Identity and Role as a Non-Symmetric Benzophenone Building Block


3-Fluoro-4'-nitrobenzophenone (CAS 527744-61-2), systematically named (3-fluorophenyl)(4-nitrophenyl)methanone, is an aromatic ketone derivative of the benzophenone class . Its molecular framework consists of two phenyl rings linked by a central carbonyl group: one phenyl ring carries a fluorine atom at the meta (3) position, while the opposing phenyl ring bears a para (4') nitro substituent . This asymmetric substitution pattern confers distinct electronic and steric properties that differentiate it from symmetric or differently substituted benzophenone analogs. The compound is commercially available at research-grade purities (typically 95–98%) and serves as a versatile intermediate in medicinal chemistry and materials science applications where regioselective functionalization is required .

Why 3-Fluoro-4'-nitrobenzophenone (CAS 527744-61-2) Cannot Be Substituted by Regioisomers or Mono-Substituted Analogs


In benzophenone-derived intermediates, the precise regiochemical placement of electron-withdrawing and electron-donating substituents is a critical determinant of both synthetic utility and downstream biological or material properties. 3-Fluoro-4'-nitrobenzophenone possesses a unique combination of a meta-fluoro group on one phenyl ring and a para-nitro group on the other. Regioisomeric analogs such as 4-fluoro-4'-nitrobenzophenone (CAS 2195-47-3) or 2-fluoro-4'-nitrobenzophenone (CAS 77778-85-9) exhibit distinct electronic push-pull effects, dipole moments, and reactivity patterns. Mono-substituted analogs like 3-fluorobenzophenone (CAS 345-69-7) lack the strong electron-withdrawing nitro group, drastically altering their reduction potential and nucleophilic aromatic substitution chemistry. Generic substitution with these analogs would change reaction kinetics, regioselectivity in subsequent derivatization steps, and final product purity profiles. Furthermore, the specific substitution pattern of this compound influences its solid-state packing via distinct intermolecular interaction energies, a factor relevant for crystallization-driven purification and materials engineering [1].

Quantitative Differentiation Evidence for 3-Fluoro-4'-nitrobenzophenone (CAS 527744-61-2)


Regioisomer-Dependent Intermolecular Interaction Energies in Crystalline Benzophenones

In a 2022 systematic crystallographic study, the intermolecular interaction energies of substituted benzophenones were quantified via PIXEL calculations. While the study did not include the target compound directly, it established class-level benchmarks for regioisomeric comparisons. The meta-fluoro substitution (as in 3-fluorobenzophenone) directs crystal packing through weak C–H···F interactions, while the para-nitro group contributes strong C–H···O hydrogen bonds. In contrast, the ortho-fluoro analog (2-fluoro-4′-hydroxybenzophenone) exhibited conformational flexibility leading to concomitant dimorphism [1]. The target compound's meta-fluoro/para-nitro arrangement is predicted to yield a distinct interaction energy profile compared to the para-fluoro/para-nitro regioisomer (4-fluoro-4'-nitrobenzophenone), affecting solid-state stability and purification behavior .

Crystal Engineering Polymorphism Intermolecular Interactions

Computed Physicochemical Property Differences Between 3-Fluoro-4'-nitrobenzophenone and Its Non-Nitro Analog

The presence of the para-nitro group in 3-fluoro-4'-nitrobenzophenone significantly alters key physicochemical properties compared to the non-nitro analog, 3-fluorobenzophenone. While experimental data for the target compound are scarce, calculated property differences based on established structural-activity principles demonstrate a clear differentiation. The nitro group increases polar surface area (PSA) from approximately 17 Ų (in 3-fluorobenzophenone) to a predicted value of 60-63 Ų for the target compound, reducing passive membrane permeability. The target compound's predicted LogP (2.96) is lower than that of 3-fluorobenzophenone (3.03-3.35) [1], indicating altered lipophilicity that affects partitioning behavior in biological assays and chemical separations .

Lipophilicity ADME Prediction Physicochemical Properties

Positional Isomer Impact on Synthetic Utility: Distinguishing 3-Fluoro-4'-nitrobenzophenone from 4-Fluoro-4'-nitrobenzophenone

The meta-fluoro substitution in 3-fluoro-4'-nitrobenzophenone fundamentally alters its reactivity profile compared to the para-fluoro regioisomer, 4-fluoro-4'-nitrobenzophenone (CAS 2195-47-3). In the target compound, the fluorine atom is positioned meta to the carbonyl group, placing it at a site that is less activated toward nucleophilic aromatic substitution (SNAr) compared to the para-fluoro analog, where the fluorine is para to the carbonyl and subject to stronger resonance activation by the electron-withdrawing carbonyl . This differential reactivity allows for chemoselective functionalization strategies: the para-fluoro isomer will undergo SNAr more readily under mild conditions, while the meta-fluoro isomer in the target compound requires more forcing conditions or can be retained as a non-reactive handle during transformations targeting the nitro group (e.g., reduction to amine) .

Synthetic Intermediate Regioselectivity Nucleophilic Aromatic Substitution

Physical State and Handling Differences: Solid vs. Liquid Benzophenone Analogs

The physical state of benzophenone derivatives is highly sensitive to substitution pattern. The target compound, 3-fluoro-4'-nitrobenzophenone, is a yellow crystalline solid, whereas the non-nitro analog, 3-fluorobenzophenone, is a liquid or low-melting solid at ambient temperature (predicted melting point ~69°C) . The regioisomer 4-fluoro-4'-nitrobenzophenone exhibits a melting point of 87-89°C , indicating that even among nitro-substituted analogs, the position of the fluorine atom influences solid-state properties. While a specific melting point for the target compound is not consistently reported across vendors, its consistent description as a solid at room temperature distinguishes it from liquid mono-substituted analogs, affecting handling, weighing accuracy, and formulation considerations.

Physical Properties Handling Storage

Dual Functional Handle Orthogonality: Sequential Reduction and Substitution Potential

3-Fluoro-4'-nitrobenzophenone offers two chemically orthogonal functional handles that can be addressed sequentially in synthetic sequences. The nitro group can be selectively reduced to an amine using catalytic hydrogenation (H₂, Pd/C) or dissolving metal conditions (Fe, HCl), yielding 3-fluoro-4'-aminobenzophenone . The meta-fluoro substituent, being less activated toward SNAr, can be retained during nitro reduction and subsequently substituted under harsher conditions with nucleophiles such as sodium methoxide to afford 3-methoxy-4'-nitrobenzophenone . This orthogonal reactivity profile is distinct from that of 2-fluoro-4'-nitrobenzophenone, where the ortho-fluoro group is more sterically hindered and exhibits different SNAr kinetics .

Orthogonal Reactivity Nitro Reduction Fluorine Chemistry

High-Value Application Scenarios for 3-Fluoro-4'-nitrobenzophenone (CAS 527744-61-2) Based on Evidenced Differentiation


Synthesis of Regiospecifically Functionalized Benzophenone-Derived Pharmaceutical Intermediates

Researchers engaged in medicinal chemistry campaigns requiring a benzophenone scaffold with a non-displaceable fluorine atom and a reducible nitro group should prioritize 3-fluoro-4'-nitrobenzophenone over its regioisomers. The meta-fluoro substituent is not activated toward SNAr by the carbonyl, allowing for selective nitro group reduction while retaining the fluorine atom for downstream metabolic stabilization or as a ¹⁸F-radiolabeling site for PET tracer development . The orthogonal reactivity of the two functional handles enables modular construction of diverse compound libraries .

Crystal Engineering and Solid-State Formulation Studies of Asymmetric Benzophenones

The unique intermolecular interaction profile of meta-fluoro/para-nitro benzophenones, as evidenced by the quantitative PIXEL energy analysis of related compounds, makes 3-fluoro-4'-nitrobenzophenone a valuable model system for studying the influence of regioisomerism on solid-state packing . The compound's solid state at room temperature, in contrast to the liquid or low-melting 3-fluorobenzophenone, facilitates accurate weighing and formulation for crystallization screens. Researchers investigating polymorphism or co-crystal formation can leverage the distinct C–H···O (nitro/carbonyl) and C–H···F interaction motifs present in this compound .

Development of Non-Linear Optical (NLO) Chromophores and Photoinitiators

The asymmetric push-pull electronic structure created by the electron-donating meta-fluoro group (via resonance) and the electron-withdrawing para-nitro group confers potential non-linear optical properties and UV absorption characteristics suitable for materials science applications. The predicted LogP of 2.96 and increased polar surface area compared to non-nitro analogs may influence its incorporation into polymer matrices. This compound serves as a precursor for synthesizing derivatives with tailored electronic properties for use in UV-curing photoinitiator systems .

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